![molecular formula C17H14Cl2N2O5 B3555868 dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B3555868.png)
dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate
Overview
Description
Dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate, also known as DPAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate has been studied for its potential applications in various fields, including materials science, drug discovery, and cancer research. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In drug discovery, this compound has been screened for its potential as an inhibitor of various enzymes and proteins, including cholinesterases and kinases. In cancer research, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent that selectively kills cancer cells.
Mechanism of Action
The mechanism of action of dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate depends on its specific application. In MOF synthesis, this compound acts as a linker between metal ions to form a stable framework. In drug discovery, this compound may act as an inhibitor of enzymes or proteins by binding to their active sites and preventing their activity. In cancer research, this compound acts as a photosensitizer by absorbing light energy and generating reactive oxygen species that damage cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its specific application and concentration. In MOF synthesis, this compound is typically used in low concentrations and has minimal toxicity. In drug discovery, this compound may have toxic effects at high concentrations, but its specific effects depend on the target enzyme or protein. In cancer research, this compound may have cytotoxic effects on cancer cells at high concentrations, but its specificity depends on the type of cancer and the specific photosensitizing conditions used.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate in lab experiments depend on its specific application. In MOF synthesis, this compound is a versatile building block that can be used to synthesize a wide range of MOFs with different properties. In drug discovery, this compound is a relatively simple compound that can be easily synthesized and modified to optimize its activity. In cancer research, this compound is a promising photosensitizer that has shown potential in preclinical studies. The limitations of using this compound in lab experiments include its potential toxicity at high concentrations and its limited solubility in some solvents.
Future Directions
There are several future directions for research on dimethyl 5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)isophthalate. In materials science, further research is needed to optimize the synthesis and properties of MOFs based on this compound. In drug discovery, further research is needed to identify specific targets for this compound and to optimize its activity and selectivity. In cancer research, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a photosensitizer. Additionally, this compound may have potential applications in other fields, such as catalysis and sensors, which warrant further investigation.
properties
IUPAC Name |
dimethyl 5-[(3,4-dichlorophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c1-25-15(22)9-5-10(16(23)26-2)7-12(6-9)21-17(24)20-11-3-4-13(18)14(19)8-11/h3-8H,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJFOSREMDYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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